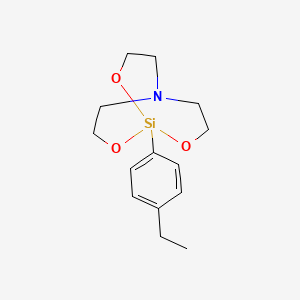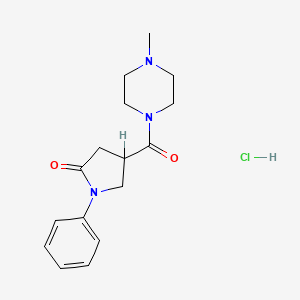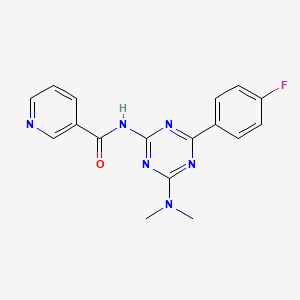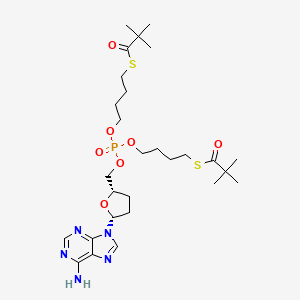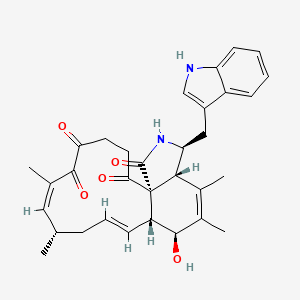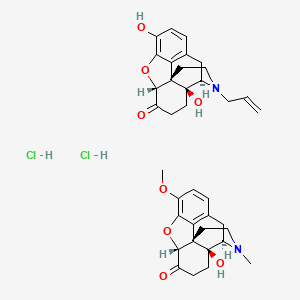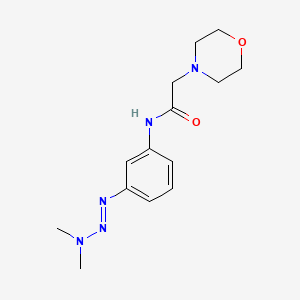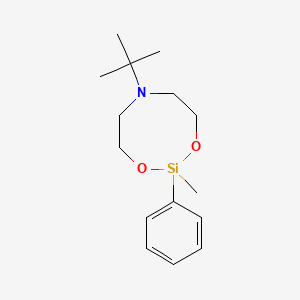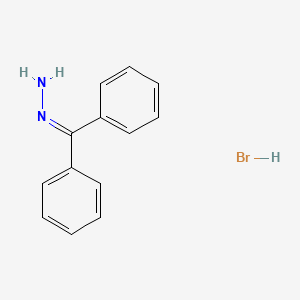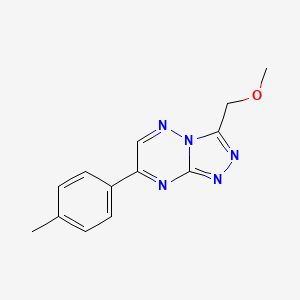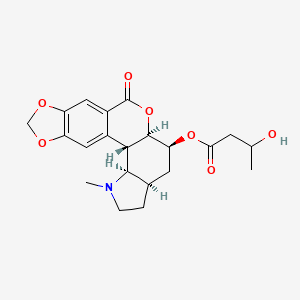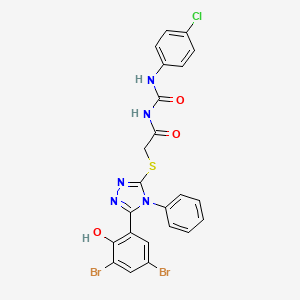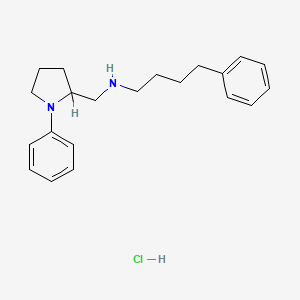
(-)-1-Phenyl-N-(4-phenylbutyl)-2-pyrrolidinemethanamine monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-1-Phenyl-N-(4-phenylbutyl)-2-pyrrolidinemethanamine monohydrochloride is a complex organic compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is known for its unique structural properties, which contribute to its diverse reactivity and functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (-)-1-Phenyl-N-(4-phenylbutyl)-2-pyrrolidinemethanamine monohydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 1-phenyl-2-pyrrolidinemethanamine with 4-phenylbutyl chloride under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
(-)-1-Phenyl-N-(4-phenylbutyl)-2-pyrrolidinemethanamine monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halides, nucleophiles
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (-)-1-Phenyl-N-(4-phenylbutyl)-2-pyrrolidinemethanamine monohydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential effects on cellular processes and its interactions with various biological targets. It is often used in studies related to enzyme inhibition and receptor binding.
Medicine
Medically, this compound has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its ability to interact with specific receptors in the brain makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.
Wirkmechanismus
The mechanism of action of (-)-1-Phenyl-N-(4-phenylbutyl)-2-pyrrolidinemethanamine monohydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes, reducing the production of specific metabolites and altering cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Phenylbutylamine: Shares a similar phenylbutyl structure but lacks the pyrrolidine ring.
1-Phenyl-2-pyrrolidinemethanamine: Contains the pyrrolidine ring but lacks the phenylbutyl group.
N-(4-Phenylbutyl)-2-pyrrolidinemethanamine: Similar structure but different substitution pattern.
Uniqueness
(-)-1-Phenyl-N-(4-phenylbutyl)-2-pyrrolidinemethanamine monohydrochloride is unique due to its combined structural features, which confer specific reactivity and binding properties. Its ability to interact with multiple biological targets and undergo diverse chemical reactions makes it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
142469-70-3 |
|---|---|
Molekularformel |
C21H29ClN2 |
Molekulargewicht |
344.9 g/mol |
IUPAC-Name |
4-phenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]butan-1-amine;hydrochloride |
InChI |
InChI=1S/C21H28N2.ClH/c1-3-10-19(11-4-1)12-7-8-16-22-18-21-15-9-17-23(21)20-13-5-2-6-14-20;/h1-6,10-11,13-14,21-22H,7-9,12,15-18H2;1H |
InChI-Schlüssel |
JYRGZRUSXIGLAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNCCCCC3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


